![molecular formula C23H20N4O6 B2501150 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1260985-08-7](/img/structure/B2501150.png)

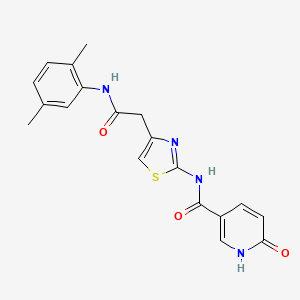

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

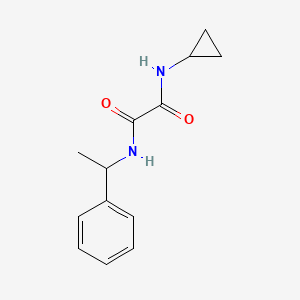

The compound "2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide" is a complex organic molecule that appears to be related to a family of compounds with a core 1,3,4-oxadiazole structure. This family of compounds has been the subject of various studies due to their potential biological activities.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves cyclization reactions. For instance, some 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives were synthesized by cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride . Another synthesis pathway involves the conversion of benzoic acid into various intermediates, eventually leading to the target oxadiazole compounds . A similar approach is seen in the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, where the final compounds are obtained by reacting 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides .

Molecular Structure Analysis

The molecular structure of these compounds is confirmed using various spectroscopic techniques, including IR, (1)H NMR, and (13)C NMR. X-ray crystallography data is also provided for some compounds to further validate their structure . These techniques are essential for verifying the successful synthesis of the target molecules and for understanding their molecular conformations.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives are typically nucleophilic substitution reactions, where an intermediate is reacted with another compound to form the oxadiazole ring. For example, S-alkylation of a 1,3,4-oxadiazole-thione with a chloroacetamide derivative leads to the formation of a new compound . These reactions are carefully controlled to ensure the formation of the desired product.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the 1,3,4-oxadiazole ring and various substituents like benzodioxol, pyrrol, and methoxyphenyl groups can affect their solubility, stability, and reactivity. The bioactivity of these compounds is also a significant property, with some showing antiproliferative activities against cancer cells and others being screened for antimicrobial and hemolytic activity . The compounds' activities against enzymes like acetylcholinesterase and butyrylcholinesterase are also of interest .

Wissenschaftliche Forschungsanwendungen

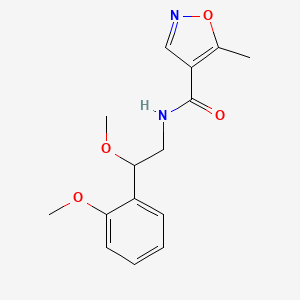

Drug-likeness and Antimicrobial Activity

One study explored the in silico prediction of drug-likeness properties and the in vitro microbial investigation of a library of compounds synthesized from 1H-benzo[d][1,2,3] triazole-5-yl)(phenyl)methanone, which includes compounds related to the mentioned chemical structure. The synthesized compounds demonstrated good to moderate activity against bacterial strains and showed promising results as antimycobacterial agents compared to standard drugs like ciprofloxacin and pyrazinamide. This research highlights the potential of these compounds in developing new antimicrobial agents (Pandya et al., 2019).

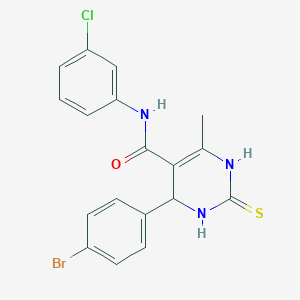

Antitubercular and Antitumor Activity

Further research focused on the synthesis of novel pyrrole derivatives as antitubercular agents. This included the evaluation of various 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazol-2-yl substituted benzothioate derivatives, which were characterized and tested for their in vitro antitubercular activity. The findings suggest that some compounds exhibited moderate to good antitubercular activity, offering insights into the design of new antitubercular agents (Joshi et al., 2015).

Another study investigated the antitumor activity of novel 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives similar to the compound of interest. The results demonstrated significant broad-spectrum antitumor activity, suggesting these compounds' potential as cancer treatment agents (Al-Suwaidan et al., 2016).

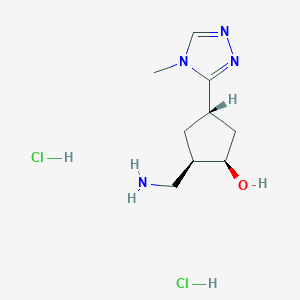

Antimicrobial and Enzyme Inhibition

Further investigations into the antimicrobial and enzyme inhibition properties of related compounds have been conducted. One study synthesized new analogs and evaluated them for antibacterial, antitubercular, and enzyme inhibition activities. The compounds showed very good antibacterial and antitubercular activities, indicating their potential as therapeutic agents in treating infections and tuberculosis (Joshi et al., 2008).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O6/c1-29-16-9-15(10-17(11-16)30-2)24-21(28)12-27-7-3-4-18(27)23-25-22(26-33-23)14-5-6-19-20(8-14)32-13-31-19/h3-11H,12-13H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMOHSGXFOKBGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2501069.png)

![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-ynamide](/img/structure/B2501073.png)

![2-[(4-methylphenyl)sulfonylamino]-N-[4-[[4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2501080.png)

![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501083.png)

![2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501085.png)

![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501089.png)